molecular formula C19H16BrClN2O4 B11635107 (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B11635107
M. Wt: 451.7 g/mol
InChI Key: BJUHHGBYDCWDSV-OVCLIPMQSA-N
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Description

The compound (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromine-substituted dimethoxyphenyl group and a chlorophenylmethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione typically involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with 3-(4-chlorobenzyl)imidazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imidazolidine ring can yield dihydro derivatives with potential changes in biological activity.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroimidazolidine derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Fluorine compounds: Known for their high reactivity and use in various applications.

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrClN2O4

Molecular Weight

451.7 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H16BrClN2O4/c1-26-16-9-13(20)7-12(17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-14(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+

InChI Key

BJUHHGBYDCWDSV-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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